molecular formula C17H14N2O B12904523 Ethanone, 1-[4-[(1H-indol-3-ylmethylene)amino]phenyl]- CAS No. 88701-57-9

Ethanone, 1-[4-[(1H-indol-3-ylmethylene)amino]phenyl]-

Cat. No.: B12904523
CAS No.: 88701-57-9
M. Wt: 262.30 g/mol
InChI Key: CFUFBQHNLVXLCM-UHFFFAOYSA-N
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Description

The compound "Ethanone, 1-[4-[(1H-indol-3-ylmethylene)amino]phenyl]-" (hereafter referred to as Compound A) is a chalcone derivative synthesized via Claisen-Schmidt condensation. It is formed by reacting ¹H-indole-3-carbaldehyde with 1-(4-aminophenyl)ethanone in acetic acid/sodium acetate, yielding a structure that combines an indole moiety with a ketone-functionalized aromatic system . This hybrid structure is designed to enhance biological activity, particularly antimicrobial properties, due to the pharmacophoric synergy between chalcones and indoles .

Properties

CAS No.

88701-57-9

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

1-[4-(1H-indol-3-ylmethylideneamino)phenyl]ethanone

InChI

InChI=1S/C17H14N2O/c1-12(20)13-6-8-15(9-7-13)18-10-14-11-19-17-5-3-2-4-16(14)17/h2-11,19H,1H3

InChI Key

CFUFBQHNLVXLCM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=CC2=CNC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthesis of 1-(4-aminophenyl)ethanone Intermediate

The key intermediate, 1-(4-aminophenyl)ethanone, can be prepared by reduction or amination of 1-(4-nitrophenyl)ethanone or by direct amination of 1-(4-(aminomethyl)phenyl)ethanone derivatives. Reliable synthetic routes include:

  • Catalytic hydrogenation of 1-(4-nitrophenyl)ethanone to yield the corresponding amine.
  • Reductive amination or substitution reactions on appropriate precursors.

This intermediate is crucial as it provides the amino group necessary for subsequent Schiff base formation.

Condensation with Indole-3-carboxaldehyde

The condensation step involves reacting the amino group of 1-(4-aminophenyl)ethanone with the aldehyde group of indole-3-carboxaldehyde or its derivatives to form the imine linkage (methyleneamino group). Typical conditions include:

  • Solvent: Ethanol or other polar protic solvents.
  • Temperature: Room temperature to mild heating (e.g., 50–80 °C).
  • Reaction time: Several hours (commonly 4–6 hours).
  • Stirring to ensure homogeneity.

This reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration to form the imine bond.

Purification and Crystallization

After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Recrystallization from ethanol or ethanol-water mixtures is commonly employed to obtain pure crystals of the target compound.

Representative Experimental Procedure

Step Reagents/Conditions Description Yield/Notes
1 1-(4-aminophenyl)ethanone (1 mmol), Indole-3-carboxaldehyde (1 mmol), Ethanol (10 mL) Mix reagents in ethanol, stir at 50–60 °C for 4–6 hours Formation of Schiff base confirmed by IR and NMR
2 Cooling to room temperature Precipitation of product Product filtered and washed
3 Recrystallization from ethanol Purification Yellow crystals obtained, high purity

This method is consistent with reported syntheses of related indole-based ethanone derivatives.

Mechanistic Insights

The key step is the Schiff base formation, which involves:

  • Nucleophilic attack of the amino nitrogen on the aldehyde carbonyl carbon.
  • Formation of a carbinolamine intermediate.
  • Dehydration to form the imine (C=N) bond.

This reaction is typically acid or base catalyzed but can proceed under neutral conditions if the reactants are sufficiently reactive.

Alternative Synthetic Routes and Cyclization Methods

While the above method is direct, other synthetic strategies reported in literature for related compounds include:

  • Use of hydrazine derivatives and cyclization agents such as phosphorus oxychloride or thionyl chloride to form heterocyclic rings (e.g., 1,3,4-oxadiazoles) linked to indole moieties.
  • Ring closure reactions of acylhydrazides with carbon disulfide or aromatic acids to form heterocyclic intermediates, which can be further functionalized to yield ethanone-indole derivatives.
  • Multi-step synthesis involving preparation of hydrazinecarboxamide intermediates followed by condensation with substituted phenyl ethanones.

These methods are more complex and used when additional heterocyclic frameworks are desired in the molecule.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages References
Direct Schiff base formation 1-(4-aminophenyl)ethanone + Indole-3-carboxaldehyde Ethanol, 50–60 °C, 4–6 h Simple, high yield, mild conditions
Hydrazinecarboxamide condensation Hydrazinecarboxamide + substituted ethanone Ethanol, reflux, alkaline medium Enables diverse substitutions, heterocyclic formation
Ring closure of acylhydrazides Acylhydrazides + carbon disulfide or POCl3 Alkaline or acidic medium, heating High yield of heterocyclic derivatives

Analytical Characterization Supporting Preparation

  • IR Spectroscopy : Characteristic imine (C=N) stretch around 1640–1680 cm⁻¹ confirms Schiff base formation.
  • NMR Spectroscopy : ^1H NMR shows imine proton signal (~8–9 ppm) and aromatic protons; ^13C NMR confirms carbonyl and imine carbons.
  • Mass Spectrometry : Molecular ion peak consistent with expected molecular weight.
  • Melting Point : Sharp melting point indicates purity.
  • X-ray Crystallography : Confirms molecular structure and geometry in some studies.

Chemical Reactions Analysis

1-(4-(((1H-Indol-3-yl)methylene)amino)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring. Common reagents include halogens, nitrating agents, and sulfonating agents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-(((1H-Indol-3-yl)methylene)amino)phenyl)ethanone has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for treating diseases like cancer and viral infections.

    Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-(4-(((1H-Indol-3-yl)methylene)amino)phenyl)ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with various enzymes, receptors, and proteins within cells. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication.

    Pathways Involved: The compound can modulate signaling pathways, such as the apoptotic pathway, leading to programmed cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features
Compound Name Molecular Formula Key Substituents Biological Activity Reference
Compound A C₁₈H₁₅N₂O Indole, phenylmethyleneamino, ethanone Antimicrobial
1-(1H-Indol-3-yl)-2-phenylethanone C₁₆H₁₃NO Indole, phenyl, ethanone Not explicitly stated
1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone C₁₆H₁₃NO₃S Indole, phenylsulfonyl, ethanone Unknown (hazardous per SDS)
Ethanone, 1-[2-methyl-5-phenyl-4-[(phenylmethylene)amino]-1H-pyrrol-3-yl]- C₂₀H₁₈N₂O Pyrrole, phenylmethyleneamino, methyl Synthetic feasibility emphasized
1-(4-Fluorophenyl)-2-[[(1R)-1-phenylethyl]amino]ethanone C₁₆H₁₆NOF Fluorophenyl, phenylethylamino Improved pharmacokinetics (predicted)
1-(4-Ethyl-3-methylphenyl)ethanone C₁₁H₁₄O Ethyl, methyl, ethanone Unknown (industrial use implied)

Key Observations :

  • The phenylsulfonyl derivative (C₁₆H₁₃NO₃S) exhibits higher molecular weight and polarizability due to the sulfonyl group, which may reduce membrane permeability compared to Compound A .
  • Fluorinated analogs (e.g., C₁₆H₁₆NOF) leverage fluorine's electronegativity to improve metabolic stability and bioavailability .

Yield and Purity :

  • Compound A is reported with a purity of 95% in preliminary studies , comparable to other chalcones (e.g., 90–98% in ).
Physicochemical Properties
Property Compound A 1-(1H-Indol-3-yl)-2-phenylethanone 1-(4-Fluorophenyl)-2-[[(1R)-1-phenylethyl]amino]ethanone
Molecular Weight (g/mol) ~300* 235.28 257.30
Hydrogen Bond Donors 1 1 2
Rotatable Bonds 5 4 6
LogP (Predicted) ~3.5 ~3.0 ~3.8

*Estimated based on molecular formula.

Biological Activity

Ethanone, 1-[4-[(1H-indol-3-ylmethylene)amino]phenyl]- (CAS Number: 88701-57-9) is a compound belonging to the class of indole derivatives, which are recognized for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its antiviral, anticancer, and antimicrobial properties, as well as its mechanisms of action and potential therapeutic applications.

Overview of Biological Activities

Antiviral Activity
Research indicates that indole derivatives, including Ethanone, exhibit potential antiviral properties. These compounds have been investigated for their ability to inhibit viral replication through various mechanisms, including interference with viral enzymes and host cell signaling pathways.

Anticancer Activity
Ethanone has shown promising anticancer activity in various studies. The compound's mechanism involves modulating apoptotic pathways, leading to programmed cell death in cancer cells. For instance, studies have demonstrated that Ethanone can inhibit specific enzymes involved in cancer cell proliferation, thereby reducing tumor growth .

Antimicrobial Activity
The antimicrobial properties of Ethanone have also been explored. It has demonstrated effectiveness against various Gram-positive and Gram-negative bacterial strains. The structure-activity relationship (SAR) studies suggest that modifications to the indole moiety can enhance its antibacterial efficacy .

The biological activity of Ethanone is attributed to its interaction with specific molecular targets within cells:

  • Molecular Targets : The compound interacts with various enzymes and receptors that play critical roles in cellular processes. For example, it may inhibit enzymes that are crucial for viral replication or cancer cell survival.
  • Pathways Involved : Ethanone modulates several signaling pathways, notably the apoptotic pathway. By activating pro-apoptotic factors or inhibiting anti-apoptotic proteins, it promotes cell death in malignant cells .

Anticancer Studies

A significant study evaluated the cytotoxic effects of Ethanone on human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The results indicated that Ethanone exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting its potential as a therapeutic agent for certain types of cancer .

Antimicrobial Efficacy

Another research effort focused on the synthesis and evaluation of Ethanone derivatives against various bacterial strains. The findings revealed that certain derivatives exhibited strong antibacterial activity with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics .

Comparative Table of Biological Activities

Activity Type Ethanone Standard/Control Notes
AntiviralModerateTBDEffective against specific viral strains
AnticancerHighDoxorubicinMore effective against glioblastoma
AntimicrobialModeratePenicillinEffective against Gram-positive bacteria

Q & A

What is the standard synthetic protocol for preparing Ethanone, 1-[4-[(1H-indol-3-ylmethylene)amino]phenyl]-?

Answer:
The compound is synthesized via a Schiff base condensation between indole-3-carboxaldehyde and 1-(4-aminophenyl)ethanone in glacial acetic acid with sodium acetate as a catalyst. The reaction is refluxed for 2–3 hours, monitored by TLC (silica gel-G, chloroform/methanol mobile phase). Post-reaction, the mixture is poured onto crushed ice, acidified with dilute HCl (if needed), and the precipitated product is filtered, dried, and purified via column chromatography. Typical yields range from 80–88%, with characterization by ¹H NMR, mass spectrometry, and melting point analysis .

Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

  • ¹H NMR : Confirms imine bond formation (δ ~8.3–8.5 ppm for CH=N) and indole proton environments (δ ~7.2–7.8 ppm).
  • Mass Spectrometry : Validates the molecular ion peak (e.g., m/z 296.05 for C₁₇H₁₃N₂O).
  • X-ray Crystallography : Resolves intramolecular hydrogen bonds (e.g., O–H···N, 2.12 Å) and dihedral angles between aromatic rings (3.34°). SHELX programs (e.g., SHELXL) refine hydrogen positions using riding models and anisotropic displacement parameters .

How can reaction yields be optimized during synthesis?

Answer:
Key variables include:

Parameter Optimization Strategy
Molar Ratios 1:1 aldehyde:ketone to minimize unreacted starting material.
Catalyst Loading Excess sodium acetate (4 mmol) to drive imine formation.
Reflux Duration 3–4 hours to ensure completion while avoiding by-product formation.
Purification Gradient elution (chloroform:methanol 9:1 to 8:2) for improved separation.
Post-synthetic recrystallization in acetonitrile enhances purity .

What challenges arise in crystallographic refinement, and how are they addressed?

Answer:

  • Hydrogen Bonding : Strong intramolecular O–H···N interactions induce planarity but complicate hydrogen placement. SHELXL calculates positions using riding models (Uiso(H) = 1.5×Ueq(O/N)).
  • Twinning : Multi-component crystals require HKLF5 data format for refinement.
  • Thermal Motion : Anisotropic displacement parameters for non-H atoms improve model accuracy. Bond lengths and angles are constrained to standard values (C–C: 1.39–1.48 Å) .

How do researchers resolve discrepancies in reported antimicrobial activity data?

Answer:
Conflicting MIC values may arise from:

  • Strain Variability : Gram-positive vs. Gram-negative bacterial susceptibility.
  • Assay Conditions : Broth microdilution (dynamic) vs. agar diffusion (static).
  • Substituent Effects : Electron-withdrawing groups on chalcone derivatives alter bioactivity.
    Statistical tools (e.g., ANOVA, dose-response curves) and cross-referencing structural data (e.g., hydrogen bonding capacity) clarify trends .

What computational approaches support reactivity and stability analysis?

Answer:

  • DFT Calculations : Predict charge distribution (e.g., electrophilic CH=N region) and frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV).
  • Molecular Dynamics : Simulate conformational stability in solvated environments (e.g., acetonitrile).
  • QSPR Models : Correlate substituent electronic effects (Hammett σ constants) with antimicrobial activity .

How are synthetic impurities identified and mitigated?

Answer:

  • Detection : HPLC or LC-MS identifies unreacted aldehyde (m/z 145.06) or ketone (m/z 135.07).
  • Mitigation :
    • Anhydrous conditions (molecular sieves) prevent hydrolysis.
    • Acid scavengers (e.g., NaHCO₃) neutralize excess HCl.
    • Recrystallization removes polar by-products (e.g., acetic acid adducts) .

What safety protocols are essential for handling this compound?

Answer:

  • PPE : Nitrile gloves, goggles, and lab coats.
  • Ventilation : Use a fume hood to avoid acetic acid vapor exposure.
  • Emergency Measures : For eye contact, flush with water for 15 minutes and consult a physician. SDS guidelines (UN1224) recommend fire-resistant storage and avoidance of oxidizers .

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